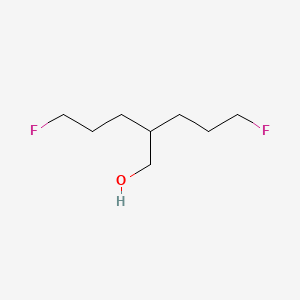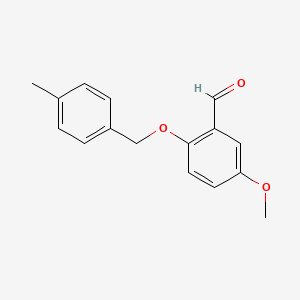
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a derivative of benzaldehyde, featuring a methoxy group and a 4-methylbenzyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and 4-methylbenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: 5-Methoxy-2-((4-methylbenzyl)oxy)benzoic acid.
Reduction: 5-Methoxy-2-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism of action of 5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the 4-methylbenzyl group, making it less hydrophobic and potentially less biologically active.
2-Hydroxy-5-methoxybenzaldehyde: Contains a hydroxyl group instead of the 4-methylbenzyl group, which may alter its reactivity and biological properties.
5-Methoxy-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is unique due to the presence of both the methoxy and 4-methylbenzyl groups, which confer distinct chemical and biological properties. These functional groups enhance its hydrophobicity, reactivity, and potential for interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
5-methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-8-7-15(18-2)9-14(16)10-17/h3-10H,11H2,1-2H3 |
InChIキー |
OKYHUBRYURSXPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


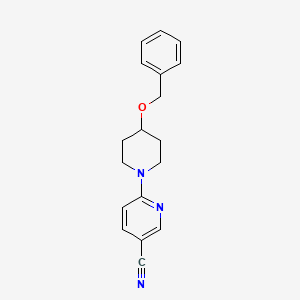
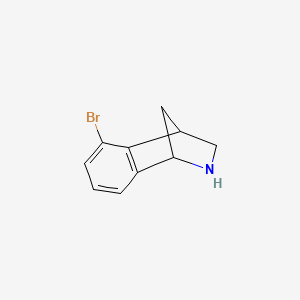
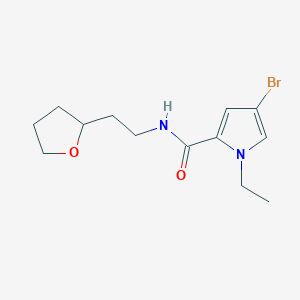
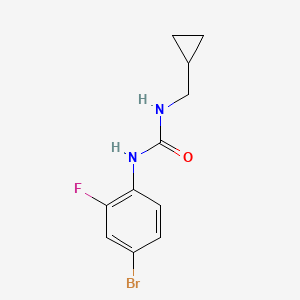

![tert-Butyl (6R,8R)-6,8-dimethyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14905827.png)
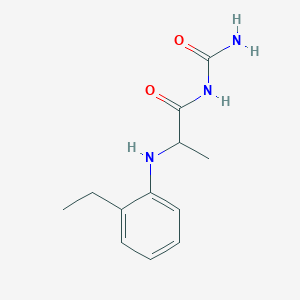

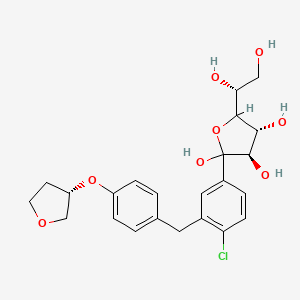
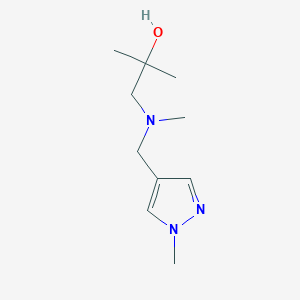
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
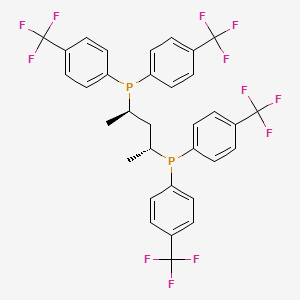
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
